N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both acetylphenyl and ethoxyphenyl groups, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the acetylphenyl group: This step may involve the acylation of the pyridazinone intermediate using acetyl chloride or acetic anhydride.
Attachment of the ethoxyphenyl group: This can be done via a nucleophilic substitution reaction, where the ethoxy group is introduced using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The ethoxy group may be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Dihydropyridazine derivatives.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives are known to interact with enzymes or receptors, modulating their activity. The acetylphenyl and ethoxyphenyl groups may enhance binding affinity and selectivity towards specific molecular targets, such as kinases or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-(3-phenyl-6-oxopyridazin-1(6H)-yl)butanamide: Lacks the ethoxy group, which may affect its pharmacological profile.
N-(4-methylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Contains a methyl group instead of an acetyl group, potentially altering its biological activity.
Uniqueness
The presence of both acetylphenyl and ethoxyphenyl groups in N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide may confer unique properties, such as enhanced lipophilicity, improved membrane permeability, and specific interactions with biological targets.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-31-21-12-8-19(9-13-21)22-14-15-24(30)27(26-22)16-4-5-23(29)25-20-10-6-18(7-11-20)17(2)28/h6-15H,3-5,16H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAGDDUSWPIEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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